molecular formula C21H22Cl2N2O B11043068 N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11043068
M. Wt: 389.3 g/mol
InChI Key: OLYQJALCBKLCBT-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with ethyl and trimethyl groups at positions 6, 2, 2, and 4, respectively.

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C21H22Cl2N2O/c1-5-14-6-9-19-16(10-14)13(2)12-21(3,4)25(19)20(26)24-15-7-8-17(22)18(23)11-15/h6-12H,5H2,1-4H3,(H,24,26)

InChI Key

OLYQJALCBKLCBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl, ethyl, and trimethyl groups. The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran (THF) or ethanol. The final step usually includes the formation of the carboxamide group through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 2: NMR Chemical Shift Highlights

Compound $^{1}H$ NMR (δ) $^{13}C$ NMR (δ)
Target Quinoline Ethyl CH3: ~1.2, CH2: ~2.5 Quinoline C=O: ~168
Quinazoline () Aromatic H: 7.75–8.86 Quinazoline C=O: 158.4
Cyclohexyl Analog () Methoxy: ~3.8, Cyclohexyl: ~1.4–2.0 Quinoline C=O: ~165

Biological Activity

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound with a complex structure that exhibits significant biological activity. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C18H19Cl2N
  • Molecular Weight : Approximately 336.26 g/mol

The structure features a quinoline moiety substituted with a dichlorophenyl group and an ethyl side chain, which enhances its biological activity and stability due to the presence of electron-withdrawing chlorine atoms.

Antimicrobial Activity

Research indicates that compounds containing quinoline structures often possess inhibitory effects against various microbial pathogens. This compound has shown promising results in inhibiting the growth of bacteria and fungi. The dichlorophenyl group is believed to enhance its interaction with microbial targets, making it an effective antimicrobial agent.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported IC50 values indicating potent anticancer activity against several tumor types.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Electrophilic Nature : The compound's electrophilic properties allow it to form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in protein function and cellular signaling pathways.
  • Binding Affinity : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the binding affinity of the compound to various biological targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
6-EthylquinolineC12H13NLacks halogen substituents; simpler structure
3-Chloro-N-(phenyl)carboxamideC13H12ClNChlorine at different position; no quinoline ring
5-Methylquinolin-8-carboxylic acidC11H9NO2Contains a carboxylic acid instead of an amide

This table highlights how this compound stands out due to its specific combination of structural features that enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined for various microbial strains.
  • Mechanistic Insights : Further investigations into the mechanism of action showed that the compound interferes with DNA synthesis in bacterial cells and induces oxidative stress in cancer cells.

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